![molecular formula C18H23NO5 B8056206 2-Methoxy-5-{[(3,4,5-trimethoxybenzyl)amino]methyl}phenol](/img/structure/B8056206.png)
2-Methoxy-5-{[(3,4,5-trimethoxybenzyl)amino]methyl}phenol
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Overview
Description
2-Methoxy-5-{[(3,4,5-trimethoxybenzyl)amino]methyl}phenol is an organic compound that features a phenolic structure with methoxy and trimethoxybenzyl substituents. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-{[(3,4,5-trimethoxybenzyl)amino]methyl}phenol typically involves the reaction of 2-methoxy-5-methylphenol with 3,4,5-trimethoxybenzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-{[(3,4,5-trimethoxybenzyl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones .
Scientific Research Applications
2-Methoxy-5-{[(3,4,5-trimethoxybenzyl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Methoxy-5-{[(3,4,5-trimethoxybenzyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound’s trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90, which are involved in cell division and stress response, respectively. This inhibition can lead to anti-cancer effects by preventing the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: Shares the trimethoxybenzyl group but differs in its aldehyde functionality.
Trimethoprim: Contains a similar trimethoxyphenyl group but is used as an antibiotic.
Uniqueness
2-Methoxy-5-{[(3,4,5-trimethoxybenzyl)amino]methyl}phenol is unique due to its specific combination of methoxy and trimethoxybenzyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-methoxy-5-[[(3,4,5-trimethoxyphenyl)methylamino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-21-15-6-5-12(7-14(15)20)10-19-11-13-8-16(22-2)18(24-4)17(9-13)23-3/h5-9,19-20H,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBQVGRZDQKONW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC(=C(C(=C2)OC)OC)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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